N-(sec-butyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(sec-butyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.16885622 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research into compounds structurally related to N-(sec-butyl)-1-(4-nitrobenzoyl)-4-piperidinecarboxamide often focuses on their molecular structure and hydrogen bonding capabilities. For instance, studies on isonipecotamide (piperidine-4-carboxamide) with nitro-substituted benzoic acids have revealed various hydrogen-bonded structures, demonstrating the utility of such compounds in molecular assembly. These structures range from one-dimensional to three-dimensional networks, highlighting their potential in the development of complex molecular architectures (Smith & Wermuth, 2010).
Synthesis and Crystal Structure
The synthesis of novel carbacylamidophosphate compounds, such as N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, showcases the diversity of structures that can be achieved with nitrobenzoyl derivatives. These compounds have been characterized by various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their structural and conformational properties (Gholivand et al., 2009).
Development of Chelating Agents
Another area of application is the development of bifunctional tetraaza macrocycles and chelating agents. The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines demonstrates the potential of nitrobenzoyl derivatives in creating complex chelating agents for medical and industrial use (McMurry et al., 1992).
Gastrointestinal Prokinetic Activity
Benzamide derivatives with amphoteric side chains, including structures related to this compound, have shown significant gastrointestinal prokinetic activity. These compounds offer a promising avenue for developing new treatments for gastrointestinal motility disorders (Sakaguchi et al., 2001).
Electron-Transfer Kinetics in Energy Storage
The electron-transfer kinetics of nitroxide radicals, including derivatives of this compound, have been studied for their potential use as high power-rate electrode-active materials. This research suggests applications in energy storage and conversion technologies (Suga et al., 2004).
Properties
IUPAC Name |
N-butan-2-yl-1-(4-nitrobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-3-12(2)18-16(21)13-8-10-19(11-9-13)17(22)14-4-6-15(7-5-14)20(23)24/h4-7,12-13H,3,8-11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYMRJGJGLLZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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